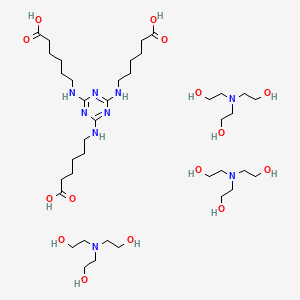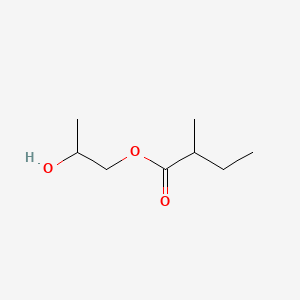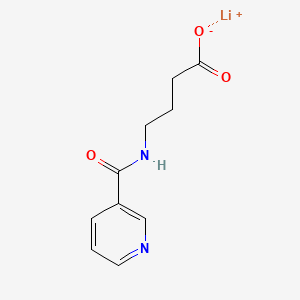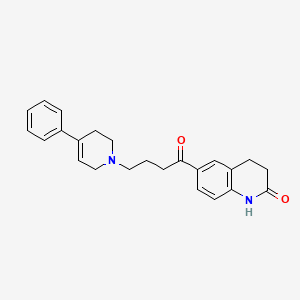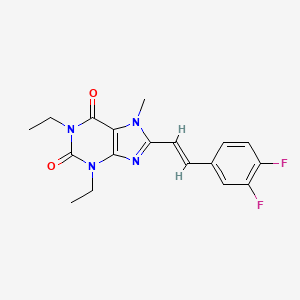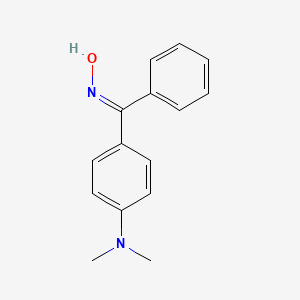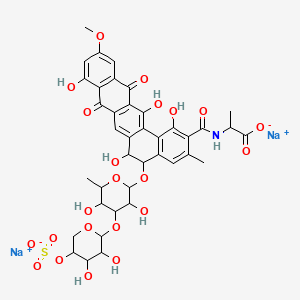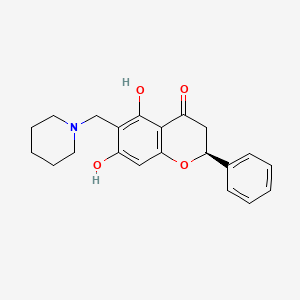
Ethanol, 2-phenoxy-, isonicotinate, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-phenoxy-, isonicotinate, hydrochloride is a chemical compound that combines the properties of ethanol, phenoxy, and isonicotinate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-phenoxy-, isonicotinate, hydrochloride typically involves the reaction of phenoxyethanol with isonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-phenoxy-, isonicotinate, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethanol, 2-phenoxy-, isonicotinate, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ethanol, 2-phenoxy-, isonicotinate, hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The isonicotinate group may also play a role in the compound’s biological activity by interacting with nucleic acids or proteins.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyethanol: A related compound with similar chemical properties but lacking the isonicotinate group.
Isonicotinic Acid: Shares the isonicotinate group but lacks the phenoxy and ethanol components.
Ethanol: A simple alcohol that forms the backbone of the compound.
Uniqueness
Ethanol, 2-phenoxy-, isonicotinate, hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the individual components alone.
Propiedades
Número CAS |
92200-05-0 |
|---|---|
Fórmula molecular |
C14H14ClNO3 |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
2-phenoxyethyl pyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H13NO3.ClH/c16-14(12-6-8-15-9-7-12)18-11-10-17-13-4-2-1-3-5-13;/h1-9H,10-11H2;1H |
Clave InChI |
CYDIMXALKDVROE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOC(=O)C2=CC=NC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
